molecular formula C15H15NO4S B5175303 methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate

methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate

Cat. No. B5175303
M. Wt: 305.4 g/mol
InChI Key: JUSGYFJKKOARHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate, commonly known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, which is commonly used to treat pain and inflammation.

Mechanism of Action

MTAPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. MTAPA selectively inhibits the activity of COX-2, which is overexpressed in many cancer cells and is involved in the regulation of inflammation and cell proliferation. By inhibiting COX-2 activity, MTAPA can suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
MTAPA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. MTAPA has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of inflammation and pain. Additionally, MTAPA has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

MTAPA has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various conditions. However, MTAPA has some limitations, including its low selectivity for COX-2 over COX-1, which can lead to unwanted side effects. Additionally, MTAPA has poor oral bioavailability, which limits its use in oral drug formulations.

Future Directions

There are several future directions for the research on MTAPA, including the development of more selective COX-2 inhibitors with improved pharmacological properties. Additionally, MTAPA can be used as a building block for the synthesis of novel materials with potential applications in nanotechnology and catalysis. Further studies are needed to investigate the potential of MTAPA in cancer therapy, drug delivery, and material science.

Synthesis Methods

MTAPA can be synthesized through a multistep process starting from 2-thiophenecarboxylic acid. The first step involves the conversion of 2-thiophenecarboxylic acid into 2-thiophenecarboxylic acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3-aminophenol and triethylamine to form the intermediate 3-(2-thienyl)phenoxyacetamide. The final step involves the methylation of the amide group using methyl iodide to obtain MTAPA.

Scientific Research Applications

MTAPA has been extensively studied for its potential applications in various fields, including cancer research, drug delivery, and material science. MTAPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In drug delivery, MTAPA has been used as a prodrug to improve the solubility and bioavailability of poorly soluble drugs. Additionally, MTAPA has been used as a building block for the synthesis of novel materials with potential applications in nanotechnology and catalysis.

properties

IUPAC Name

methyl 2-[3-[(2-thiophen-2-ylacetyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-15(18)10-20-12-5-2-4-11(8-12)16-14(17)9-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSGYFJKKOARHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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